![molecular formula C16H21NO3 B5656338 N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5656338.png)
N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
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Overview
Description
Synthesis Analysis
- A practical method for synthesizing compounds related to N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide, specifically CCR5 antagonists, involves esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction (Ikemoto et al., 2005).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as a novel pyrazole derivative, has been characterized using techniques like FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies (Kumara et al., 2018).
Chemical Reactions and Properties
- Compounds like N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement, exhibit interesting chemical properties (Liu et al., 2014).
Physical Properties Analysis
- The physical properties of related compounds like 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been studied in the context of their reactions with benzylthiol or thiophenols (Bol’but et al., 2014).
Chemical Properties Analysis
- The chemical properties of similar compounds, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, have been explored through methods like multicomponent reactions, indicating a broad spectrum of biological activities (Shaabani et al., 2009).
properties
IUPAC Name |
N-(oxan-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-14-6-8-19-9-7-14)13-5-10-20-15-4-2-1-3-12(15)11-13/h1-4,13-14H,5-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUMXQZMGILXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
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